

Synthesis of Radiolabeled Bedaquiline: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Bpin-Bedaquiline*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of radiolabeled Bedaquiline, a crucial tool for studying the pharmacokinetics, metabolism, and distribution of this important anti-tuberculosis drug. The following sections detail the synthesis of Bromine-76 ($[^{76}\text{Br}]$) labeled Bedaquiline and propose strategies for the synthesis of Carbon-14 ($[^{14}\text{C}]$) and Tritium ($[^3\text{H}]$) labeled analogues.

Introduction

Bedaquiline is a diarylquinoline antimycobacterial agent that has become a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB).^[1] Understanding its behavior in biological systems is paramount for optimizing treatment regimens and developing new, more effective therapies. Radiolabeled Bedaquiline serves as an indispensable tracer in these studies, allowing for sensitive and quantitative analysis of the drug's fate in vitro and in vivo.^[2] This document outlines the step-by-step synthesis of $[^{76}\text{Br}]$ Bedaquiline and provides theoretical frameworks for the synthesis of $[^{14}\text{C}]$ Bedaquiline and $[^3\text{H}]$ Bedaquiline.

Data Presentation: Quantitative Summary of Radiolabeling

The following table summarizes the key quantitative data for the radiosynthesis of [⁷⁶Br]Bedaquiline. Data for [¹⁴C]Bedaquiline and [³H]Bedaquiline are not available as specific protocols have not been published in the reviewed literature.

Radiosynthesis Parameter	[⁷⁶ Br]Bedaquiline	[¹⁴ C]Bedaquiline	[³ H]Bedaquiline
Radiochemical Yield	6% (non-decay corrected)[2]	Not Available	Not Available
Specific Activity	Up to 370 MBq[2]	Not Available	Not Available
Radiochemical Purity	Confirmed by co-injection with standard Bedaquiline via analytical HPLC[2]	Not Available	Not Available
Radionuclide Half-life	16.2 hours[2]	~5730 years	~12.3 years

Experimental Protocols

Protocol 1: Step-by-Step Synthesis of [⁷⁶Br]Bedaquiline

This protocol is based on the published method for the radiosynthesis of [⁷⁶Br]Bedaquiline for use in Positron Emission Tomography (PET) imaging.[2] The synthesis involves the preparation of a boronic ester precursor followed by a copper-mediated radiobromination reaction.

Materials:

- Bedaquiline
- Bis(pinacolato)diboron (B₂pin₂)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
- Potassium acetate (KOAc)
- Dioxane

- Dichloromethane (DCM)
- Celite®
- Aqueous [^{76}Br]bromide
- Ammonium hydroxide (NH_4OH)
- Dimethyl sulfoxide (DMSO)
- Copper(II) trifluoromethanesulfonate tetrakis(pyridine) ($\text{Cu}(\text{OTf})_2(\text{Py})_4$)
- Preparative and analytical High-Performance Liquid Chromatography (HPLC) systems

Part A: Synthesis of Boronic Ester Precursor

- Dissolve Bedaquiline (100 mg, 0.180 mmol) in dioxane (4 ml).
- Add B_2pin_2 (43.2 mg, 0.170 mmol), $\text{Pd}(\text{dppf})\text{Cl}_2$ (3.7 mg, 0.005 mmol), and KOAc (50.4 mg, 0.514 mmol) to the solution.
- Heat the reaction mixture to 80 °C for 16 hours.
- After cooling to room temperature, dilute the mixture with DCM (~15 ml).
- Filter the heterogeneous solution through Celite®.
- Concentrate the resulting filtrate in vacuo to obtain the boronic ester precursor.

Part B: Radiosynthesis of [^{76}Br]Bedaquiline

- To aqueous [^{76}Br]bromide (500 μl , up to 370 MBq), add NH_4OH (28% in H_2O , 10 μl).
- Dry the mixture at 100 °C in a Wheaton vial under a constant stream of N_2 until the volume is reduced to 50–100 μl (approximately 10 minutes).
- In a separate Wheaton vial, dissolve the boronic ester precursor (3 mg) and $\text{Cu}(\text{OTf})_2(\text{Py})_4$ (2 mg) in DMSO (400 μL).

- Add the concentrated [^{76}Br]bromide solution to the precursor mixture.
- Heat the reaction at 100 °C for 10 minutes.
- Cool the reaction mixture to approximately 30 °C.

Part C: Purification of [^{76}Br]Bedaquiline

- Purify the crude reaction mixture using preparative HPLC to isolate [^{76}Br]Bedaquiline.[\[2\]](#)
- Confirm the identity of the labeled compound by co-injecting with a standard Bedaquiline sample using analytical HPLC.[\[2\]](#)

Protocol 2: Proposed Synthesis Strategy for [^{14}C]Bedaquiline

While a specific protocol for the synthesis of [^{14}C]Bedaquiline is not detailed in the available literature, its use in metabolism studies has been reported.[\[1\]](#) A plausible synthetic route would involve the introduction of a ^{14}C -labeled functional group at a late stage in the synthesis of a Bedaquiline precursor. One potential strategy is the introduction of a [^{14}C]methyl group.

Proposed Strategy:

- Synthesize a desmethyl precursor of Bedaquiline. The synthesis would follow the established non-radiolabeled route, but starting with a precursor lacking one of the N-methyl groups on the dimethylamino moiety.
- Perform a radiolabeling step by reacting the desmethyl-Bedaquiline precursor with a [^{14}C]-labeled methylating agent, such as [^{14}C]methyl iodide ($[^{14}\text{C}]\text{CH}_3\text{I}$), in the presence of a suitable base.
- Purify the resulting [^{14}C]Bedaquiline using chromatographic techniques such as HPLC to achieve high radiochemical purity.

Protocol 3: Proposed Synthesis Strategy for [^3H]Bedaquiline

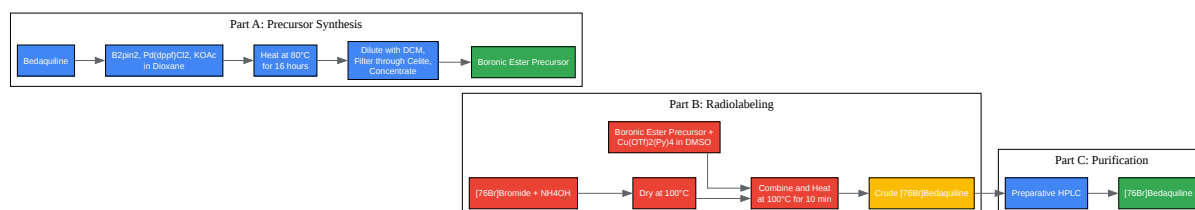
Similar to [^{14}C]Bedaquiline, a detailed protocol for the synthesis of [^3H]Bedaquiline is not readily available. A common method for tritium labeling is catalytic tritium exchange.

Proposed Strategy:

- Select a suitable precursor of Bedaquiline with a position amenable to catalytic hydrogen-tritium exchange. Aromatic protons or protons on a carbon adjacent to a heteroatom could be targeted.
- Subject the precursor to a heterogeneous or homogeneous catalytic reaction in the presence of tritium gas ($^3\text{H}_2$) or a tritiated solvent like tritiated water ($^3\text{H}_2\text{O}$). A common catalyst for such reactions is a palladium or platinum-based catalyst.
- The reaction conditions (temperature, pressure, and duration) would need to be optimized to achieve sufficient specific activity while minimizing side reactions.
- Purify the resulting [^3H]Bedaquiline using chromatographic methods to remove any unlabeled precursor and radiolabeled impurities.

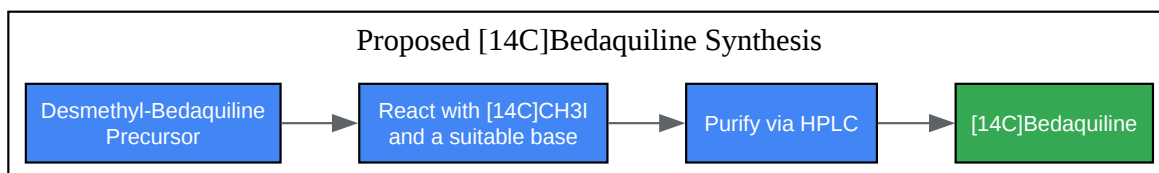
Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of radiolabeled Bedaquiline.



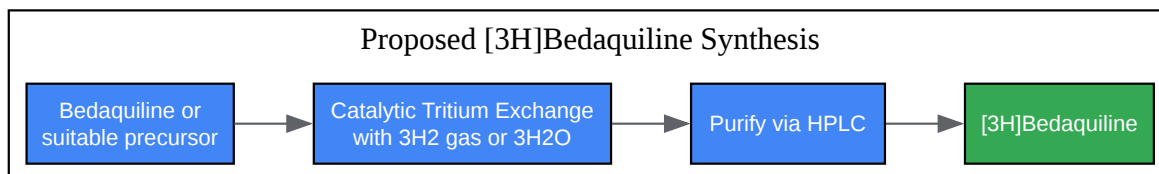
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Caption: Workflow for the synthesis of $[^{76}\text{Br}]$ Bedaquiline.



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Caption: Proposed workflow for $[^{14}\text{C}]$ Bedaquiline synthesis.



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Caption: Proposed workflow for [^3H]Bedaquiline synthesis.

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References

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